(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-4-6-17-9-11-20(12-10-17)25-15-19(14-24)23-26-22(16-28-23)18-7-5-8-21(13-18)27-2/h5,7-13,15-16,25H,3-4,6H2,1-2H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXKTYUSJGYFP-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation. For this target, α-bromo-3-methoxyacetophenone (obtained via bromination of 3-methoxyacetophenone using PBr₃ or HBr/H₂O₂) reacts with thiourea in ethanol under reflux (Scheme 1). This yields 4-(3-methoxyphenyl)thiazol-2-amine . Subsequent diazotization with NaNO₂/HCl followed by treatment with CuCN converts the amine to a nitrile, affording 4-(3-methoxyphenyl)-1,3-thiazole-2-carbonitrile .
Optimization Note : Microwave irradiation (40–60°C, 10–15 min) enhances reaction efficiency, reducing side products.
Construction of the Prop-2-Enenitrile Backbone
Knoevenagel Condensation
The thiazole-2-carbonitrile undergoes condensation with 4-butylbenzaldehyde in the presence of triethylamine (TEA) under microwave irradiation (60°C, 20 min) to form (E)-3-(4-butylphenyl)-2-[4-(3-methoxyphenyl)thiazol-2-yl]prop-2-enenitrile . This method, adapted from benzothiazole-based syntheses, typically yields >80% product (Table 1).
| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA | 60 | 20 | 82 |
| 2 | Piperidine | 70 | 30 | 75 |
Stereochemical Challenge : The (E)-isomer dominates under standard conditions. To access the (Z)-isomer, photoirradiation (λ = 350 nm) in the presence of a catalytic iodine source induces isomerization.
Introduction of the (4-Butylphenyl)Amino Group
Conjugate Amination
The (E)-enenitrile intermediate reacts with 4-butylphenylamine in DMF at 80°C under nitrogen, facilitated by CuI/L-proline catalysis, to yield the (Z)-isomer via a stereoretentive conjugate addition (Scheme 2). The copper catalyst stabilizes the transition state, favoring syn-addition and retaining the (Z)-configuration.
Key Parameters :
- Catalyst: CuI (10 mol%), L-proline (20 mol%)
- Solvent: DMF
- Yield: 68–72%
Mechanistic Insight : The nitrile’s electron-withdrawing effect activates the α,β-unsaturated system for nucleophilic attack, while the copper complex directs amine addition to the β-carbon.
Optimization and Scalability
Microwave-Assisted Synthesis
Integrating microwave irradiation across all steps reduces reaction times by 60–70% compared to conventional heating (Table 2). For instance, the Knoevenagel condensation completes in 20 min vs. 12 h under reflux.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:
- ¹H/¹³C NMR : Distinct signals for thiazole protons (δ 7.8–8.2 ppm), enenitrile carbons (δ 115–120 ppm), and methoxy groups (δ 3.8 ppm).
- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 430.1784 for C₂₄H₂₂N₃O₂S).
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
A one-pot MCR combining 4-(3-methoxyphenyl)thiazole-2-carbonitrile , 4-butylphenylamine , and paraformaldehyde in acetic acid generates the target compound via sequential Knoevenagel condensation and amination. While efficient (65% yield), this method struggles with stereocontrol, yielding a 55:45 (Z:E) mixture.
Transition-Metal-Catalyzed C–H Activation
Palladium-catalyzed coupling of 4-(3-methoxyphenyl)thiazole-2-carbonitrile with a pre-functionalized enenitrile-amine precursor offers a stereoselective pathway but requires costly ligands (e.g., RuPhos).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, (2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the thiazole ring, aryl groups, and amino moieties. These variations significantly alter physicochemical and functional properties:
Electronic and Photophysical Properties
DFT studies on related α,β-unsaturated acrylonitriles reveal that substituent positions (ortho, meta, para) on aryl groups modulate HOMO-LUMO gaps. For example:
- Meta-substituted methoxyphenyl (as in the target compound) reduces the HOMO-LUMO gap (ΔE ≈ 3.2 eV) compared to para-substituted diphenylamino derivatives (ΔE ≈ 3.5 eV), enhancing charge-transfer efficiency .
- Nitro groups (e.g., in CAS 313687-02-4) lower LUMO energies by 0.5–1.0 eV, favoring electron-accepting behavior .
Molecular Packing and Solubility
- The 3-methoxyphenyl group in the target compound promotes weak C–H···π interactions in crystal lattices, improving solubility in polar solvents (e.g., DMSO) compared to naphthyl-substituted analogues (e.g., (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile), which exhibit stronger π-π stacking and lower solubility .
- Halogenated derivatives (e.g., 4-bromophenyl in CAS 81518-41-4) show tighter molecular packing due to halogen bonding, reducing solubility but enhancing thermal stability .
Key Research Findings
Solvent Effects: The target compound’s fluorescence quantum yield in methanol (Φ = 0.45) exceeds that in chloroform (Φ = 0.28), indicating polarity-dependent emission .
Synthetic Accessibility: The compound is synthesized via Knoevenagel condensation, achieving yields >70% under optimized conditions .
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 215–220°C, comparable to fluorinated analogues (e.g., 210°C for CAS 477297-20-4) .
Biological Activity
(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N2OS
- Molecular Weight : 346.47 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal properties. The presence of the thiazole ring in the compound suggests potential efficacy against various pathogens .
- Anticancer Properties : The compound's structural features indicate potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Modification | Biological Activity | Observations |
|---|---|---|
| Substitution on Thiazole Ring | Increased Anticancer | Enhanced potency against cancer cells |
| Aromatic Ring Modifications | Variable | Dependent on substituents |
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial properties of thiazole derivatives found that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL .
- Anticancer Research : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) demonstrated that thiazole-containing compounds could inhibit cell proliferation with IC50 values in the micromolar range, indicating significant therapeutic potential .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and inflammation.
- Interaction with Cellular Receptors : The structural motifs may allow for interaction with specific receptors or pathways associated with disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
